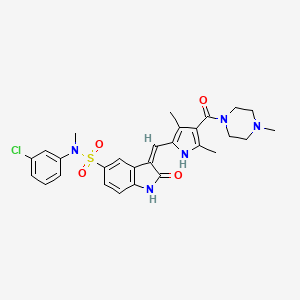

Talampanel

Vue d'ensemble

Description

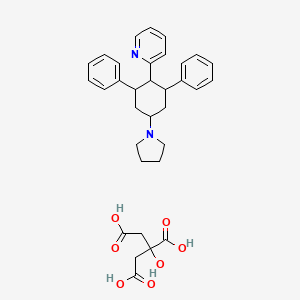

Talampanel : est un médicament qui a été étudié pour son utilisation potentielle dans le traitement de divers troubles neurologiques, y compris l'épilepsie, les gliomes malins et la sclérose latérale amyotrophique (SLA) . Il agit comme un antagoniste non compétitif du récepteur AMPA, un type de récepteur ionotrope du glutamate dans le système nerveux central . This compound s'est montré efficace dans les essais cliniques pour l'épilepsie, mais son développement a été suspendu en raison de son mauvais profil pharmacocinétique .

Applications De Recherche Scientifique

Chemistry: Talampanel is used as a research tool to study the AMPA receptor and its role in neurological disorders .

Biology: In biological research, this compound is used to investigate the mechanisms of excitotoxicity and neuroprotection .

Medicine: this compound has been studied for its potential therapeutic effects in treating epilepsy, malignant gliomas, and ALS . It has shown promise in reducing seizures and providing neuroprotection in animal models .

Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting the AMPA receptor .

Mécanisme D'action

Target of Action

Talampanel is a potent and selective antagonist of the glutamine AMPA receptors . These receptors, namely Glutamate receptor 1, Glutamate receptor 2, Glutamate receptor 3, and Glutamate receptor 4, are the primary targets of this compound . They play a crucial role in the central nervous system, mediating the majority of fast synaptic excitation in the brain .

Mode of Action

As a noncompetitive and selective antagonist, this compound inhibits the AMPA receptors, thereby reducing the excitatory synaptic transmission . Studies have shown that the administration of this compound to parkinsonian monkeys significantly decreased levodopa-induced dyskinesias by 40% In combination with levodopa, this compound potentiated the antiparkinsonian action of levodopa by increasing motor activity .

Biochemical Pathways

This compound’s action on the AMPA receptors affects the glutamatergic neurotransmission pathway, which is the primary excitatory pathway in the mammalian central nervous system . By inhibiting the AMPA receptors, this compound can modulate this pathway and its downstream effects, potentially influencing various neurological conditions like epilepsy and Parkinson’s disease .

Pharmacokinetics

This compound is rapidly absorbed, with maximal plasma concentrations achieved within 1-3 hours . The half-life of this compound is between 3-6 hours . The pharmacokinetics of this compound may be influenced by concomitant antiepileptic drug (AED) medication, as enzyme-inducing AEDs enhance, whereas valproic acid (VPA) inhibits its metabolism .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of excitatory synaptic transmission in the brain. This can lead to a decrease in neuronal hyperexcitability, which is a characteristic feature of conditions like epilepsy . In the context of Parkinson’s disease, this compound can decrease levodopa-induced dyskinesias and potentiate the antiparkinsonian action of levodopa .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, particularly AEDs, can affect this compound’s metabolism and thereby its action . Furthermore, factors such as the patient’s overall health status, age, and genetic makeup could also potentially influence the drug’s efficacy and stability.

Analyse Biochimique

Biochemical Properties

Talampanel is a potent noncompetitive and selective antagonist of the glutamine AMPA receptors . It interacts with the AMPA receptors in the central nervous system . The nature of these interactions is noncompetitive, meaning that this compound does not compete with the natural ligand for binding but binds to a separate site, which changes the receptor’s behavior .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to decrease levodopa-induced dyskinesias by 40% in parkinsonian monkeys . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a noncompetitive and selective antagonist of the glutamine AMPA receptors . This means that it binds to a site on the AMPA receptors separate from the active site, changing the receptor’s conformation and thus inhibiting its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a half-life of 3-6 hours . This suggests that the effects of this compound can change over time, potentially due to factors such as the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, and it has been found that these effects can vary with different dosages

Metabolic Pathways

It is known that this compound dosing strategies may be reliant on concomitant antiepileptic drug (AED) medication, as enzyme-inducing AEDs enhance, whereas valproic acid (VPA) inhibits its metabolism .

Transport and Distribution

It is rapidly absorbed, with maximal plasma concentrations achieved within 1-3 hours .

Subcellular Localization

As a noncompetitive and selective antagonist of the glutamine AMPA receptors, it is likely that it localizes to areas of the cell where these receptors are present .

Méthodes De Préparation

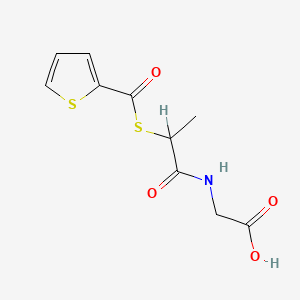

Voies de synthèse et conditions réactionnelles : Talampanel est synthétisé par une série de réactions chimiques impliquant la formation d'un dérivé benzodiazépine. Les étapes clés comprennent la formation du noyau 2,3-benzodiazépine et la fonctionnalisation ultérieure pour introduire les substituants nécessaires .

Méthodes de production industrielle : La production industrielle de this compound implique l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend généralement l'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Talampanel subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau benzodiazépine.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur le cycle aromatique.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Chimie : this compound est utilisé comme outil de recherche pour étudier le récepteur AMPA et son rôle dans les troubles neurologiques .

Biologie : En recherche biologique, this compound est utilisé pour étudier les mécanismes d'excitotoxicité et de neuroprotection .

Médecine : this compound a été étudié pour ses effets thérapeutiques potentiels dans le traitement de l'épilepsie, des gliomes malins et de la SLA . Il s'est montré prometteur pour réduire les crises et fournir une neuroprotection dans les modèles animaux .

Industrie : Dans l'industrie pharmaceutique, this compound sert de composé principal pour le développement de nouveaux médicaments ciblant le récepteur AMPA .

Mécanisme d'action

This compound exerce ses effets en agissant comme un antagoniste non compétitif du récepteur AMPA . Ce récepteur est un type de récepteur ionotrope du glutamate qui médie la transmission synaptique rapide dans le système nerveux central . En inhibant le récepteur AMPA, this compound réduit la neurotransmission excitatrice, ce qui peut contribuer à prévenir les crises et à protéger les neurones des dommages excitotoxiques .

Comparaison Avec Des Composés Similaires

Composés similaires :

GYKI 52466 : Un autre antagoniste non compétitif du récepteur AMPA avec des propriétés pharmacologiques similaires.

LY 300164 : Un composé structurellement lié à talampanel qui agit également comme un antagoniste du récepteur AMPA.

Unicité : this compound est unique dans son affinité de liaison spécifique et sa sélectivité pour le récepteur AMPA. Il a montré un large spectre d'action dans les modèles animaux d'épilepsie et de neuroprotection . son mauvais profil pharmacocinétique, y compris une demi-vie courte, a limité son développement clinique .

Propriétés

IUPAC Name |

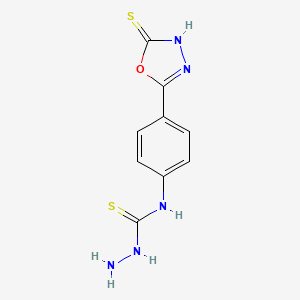

1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACAAXNEHGBPOQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167259 | |

| Record name | Talampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Talampanel is a potent noncompetitive and selective antagonist of the glutamine AMPA receptors. Studies in primates have shown that the administration of talampanel to parkinsonian monkeys significantly decreased levodopa-induced dyskinesias by 40%. When given alone, talampanel did not modify the severity of parkinsonian symptoms. However, in combination with levodopa, talampanel potentiated the antiparkinsonian action of levodopa by increasing motor activity. | |

| Record name | Talampanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

161832-65-1 | |

| Record name | (-)-Talampanel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161832-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talampanel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161832651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talampanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 161832-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALAMPANEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVS43XG1L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Talampanel ((R)-7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine) acts as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. [, , , , , , , ] These receptors are a subtype of glutamate receptors, which mediate fast excitatory synaptic transmission in the central nervous system. [, , , , ] By blocking AMPA receptors, this compound inhibits the binding of glutamate, thus reducing neuronal excitation. [, , , , , ] This inhibition has been implicated in neuroprotection by reducing excitotoxicity, a process where excessive glutamate signaling leads to neuronal damage and death. [, , , , , ]

ANone: The provided research papers primarily focus on the biological activity and clinical applications of this compound. Information regarding its material compatibility and stability under various conditions is not discussed in these papers.

A: this compound is not reported to possess catalytic properties. Its primary mechanism of action involves binding to AMPA receptors, not catalyzing chemical reactions. [, , , , , , ]

A: While the provided research doesn't delve into specific computational modeling studies on this compound, one paper mentions that molecular modeling was employed to design and synthesize N-substituted 1,2,3,4-tetrahydroisoquinolines as potential AMPA receptor antagonists. [] This suggests the potential application of computational chemistry in understanding and optimizing this compound's interactions with its target.

A: Research indicates that the 4-aminophenyl group in this compound's structure is crucial for its AMPA receptor antagonist activity. [, ] Synthesizing analogs with modifications to this group, such as transposition or steric shielding, resulted in a loss of activity, highlighting its significance for binding. [] Additionally, replacing the allyl group in a related lead compound with a 2-cyanoethyl group led to increased inhibitory activity against AMPA receptor-mediated toxicity, demonstrating the impact of structural modifications on potency. [] Furthermore, introducing specific substitutions, such as a 4'-bromophenyl group and piperidine ring, in tetrahydroisoquinoline derivatives resulted in compounds with potency comparable to this compound, further emphasizing the role of structural variations in influencing activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)